molecular formula C16H17ClN2O4S B14980391 5-Methyl-2-(propan-2-yl)phenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

5-Methyl-2-(propan-2-yl)phenyl 5-chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate

Cat. No.: B14980391
M. Wt: 368.8 g/mol
InChI Key: NNCBZNRLEOHBPT-UHFFFAOYSA-N
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Description

5-METHYL-2-(PROPAN-2-YL)PHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-2-(PROPAN-2-YL)PHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the sulfonyl and carboxylate groups under controlled conditions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-METHYL-2-(PROPAN-2-YL)PHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5-METHYL-2-(PROPAN-2-YL)PHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 5-METHYL-2-(PROPAN-2-YL)PHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(propan-2-yl)phenol: This compound shares a similar phenyl structure but lacks the pyrimidine and sulfonyl groups.

    5-Chloro-2-(methylamino)phenylphenylmethanone: This compound has a similar aromatic structure but differs in functional groups and overall structure.

Uniqueness

5-METHYL-2-(PROPAN-2-YL)PHENYL 5-CHLORO-2-METHANESULFONYLPYRIMIDINE-4-CARBOXYLATE is unique due to its combination of aromatic and heterocyclic structures, along with the presence of sulfonyl and carboxylate groups

Properties

Molecular Formula

C16H17ClN2O4S

Molecular Weight

368.8 g/mol

IUPAC Name

(5-methyl-2-propan-2-ylphenyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate

InChI

InChI=1S/C16H17ClN2O4S/c1-9(2)11-6-5-10(3)7-13(11)23-15(20)14-12(17)8-18-16(19-14)24(4,21)22/h5-9H,1-4H3

InChI Key

NNCBZNRLEOHBPT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)C

Origin of Product

United States

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